Home > Products > Screening Compounds P42822 > CypD inhibitor C-9
CypD inhibitor C-9 - 1572646-93-5

CypD inhibitor C-9

Catalog Number: EVT-266380
CAS Number: 1572646-93-5
Molecular Formula: C22H22N4O4S2
Molecular Weight: 470.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CypD inhibitor C-9 is a CypD inhibitor that acts by binding strongly to CypD and attenuating mitochondrial and cellular perturbation insulted by Aß and calcium stress.
Overview

CypD inhibitor C-9 is a small molecule designed to inhibit Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. CypD is integral to the regulation of the mitochondrial permeability transition pore, which plays a critical role in apoptosis and necrosis. By inhibiting CypD, CypD inhibitor C-9 has shown potential in protecting against mitochondrial dysfunction and cell death, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s disease and other conditions associated with mitochondrial impairment .

Source and Classification

CypD inhibitor C-9 belongs to a class of compounds that specifically target CypD. Its development stems from ongoing research into small-molecule inhibitors that can modulate mitochondrial functions and mitigate cellular damage caused by various pathological conditions. The compound is classified as an enzyme inhibitor, particularly targeting peptidyl-prolyl isomerases, which are involved in protein folding and cellular stress responses .

Synthesis Analysis

The synthesis of CypD inhibitor C-9 involves several key steps:

  1. Formation of the Core Scaffold: The synthesis begins with the preparation of a core structure through reactions involving specific starting materials under controlled conditions.
  2. Functional Group Modifications: Various functional groups are introduced via reactions such as alkylation, acylation, and halogenation, allowing for the fine-tuning of the compound's properties.
  3. Purification and Characterization: The final product undergoes purification using techniques like column chromatography and is characterized through spectroscopic methods including nuclear magnetic resonance and mass spectrometry .

This multi-step synthetic route ensures that the compound achieves the desired biological activity while maintaining purity.

Molecular Structure Analysis

CypD inhibitor C-9 has a complex molecular structure characterized by its high binding affinity to Cyclophilin D. Key data about its structure includes:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 470.57 Daltons
  • Key Functional Groups: The compound features multiple functional groups that enhance its binding capabilities and solubility in biological systems.

Structural analysis indicates that CypD inhibitor C-9 maintains a configuration conducive to strong interactions with the active site of Cyclophilin D, which is crucial for its inhibitory function .

Chemical Reactions Analysis

CypD inhibitor C-9 participates in various chemical reactions which can modify its structure:

  1. Oxidation: Under specific conditions, the compound can be oxidized to form derivatives that may retain or alter biological activity.
  2. Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
  3. Substitution Reactions: These reactions allow for the introduction of different substituents, potentially enhancing the compound's efficacy or specificity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Mechanism of Action

The mechanism by which CypD inhibitor C-9 exerts its effects involves:

  • Binding Affinity: The compound binds strongly to Cyclophilin D, inhibiting its peptidyl-prolyl isomerase activity. This action disrupts the normal function of the mitochondrial permeability transition pore.
  • Prevention of Mitochondrial Dysfunction: By blocking Cyclophilin D's activity, CypD inhibitor C-9 helps prevent calcium-induced mitochondrial swelling and subsequent cell death associated with neurodegenerative processes .

Data from binding studies indicate an equilibrium dissociation constant (KDK_D) of approximately 0.149 µM for CypD inhibitor C-9, reflecting its strong affinity for the target protein .

Physical and Chemical Properties Analysis

The physical and chemical properties of CypD inhibitor C-9 include:

  • Solubility: The compound demonstrates favorable solubility profiles in various solvents, which is essential for biological applications.
  • Stability: Under standard laboratory conditions, CypD inhibitor C-9 shows good stability, making it suitable for extended studies.
  • Lipinski's Rule of Five Compliance: The compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability potential with properties such as:
    • Molecular weight less than 500 Daltons
    • LogP (octanol-water partition coefficient) around 2.9
    • A moderate number of hydrogen bond donors (3) and acceptors (8) .
Applications

CypD inhibitor C-9 has several scientific applications:

  1. Research Tool: It serves as a valuable tool compound for studying the role of Cyclophilin D in various biochemical pathways.
  2. Biological Studies: The compound is employed in research aimed at understanding mitochondrial dysfunction in diseases such as Alzheimer's disease.
  3. Therapeutic Potential: Ongoing investigations are assessing its potential as a therapeutic agent for neurodegenerative diseases due to its protective effects on mitochondrial function .
Introduction to Cyclophilin D (CypD) and Mitochondrial Dysfunction

Cyclophilin D (CypD), encoded by the PPIF gene, is a mitochondrial matrix peptidyl-prolyl isomerase F (PPIase) that serves as a central regulator of the mitochondrial permeability transition pore (mPTP). This pore forms in the inner mitochondrial membrane (IMM) under pathological conditions such as calcium overload or oxidative stress, triggering mitochondrial swelling, collapse of the electrochemical gradient, ATP depletion, and ultimately cell death [2] [7]. CypD interacts with structural components of the mPTP, notably the F₁Fₒ ATP synthase (specifically its oligomycin sensitivity-conferring protein, OSCP subunit), lowering the threshold for pore opening [7]. The deregulation of this process is a hallmark of mitochondrial dysfunction implicated in diverse pathologies.

Role of CypD in mPTP Regulation

CypD acts as a critical sensitizer of the mPTP through direct protein interactions and modulation of the pore’s opening probability:

  • Calcium-Dependent Pore Opening: CypD binds the OSCP subunit of F₁Fₒ ATP synthase, particularly under high matrix Ca²⁺ levels. This interaction induces conformational changes that facilitate mPTP opening [7]. Genetic ablation (Ppif⁻/⁻) or pharmacological inhibition of CypD significantly increases the calcium retention capacity (CRC) of mitochondria and desensitizes the mPTP to Ca²⁺-induced opening [2] [10].
  • Modulation of ATP Synthase Function: Enhanced CypD/OSCP interaction, as observed in aging brains, directly correlates with diminished F₁Fₒ ATP synthase activity and defective complex coupling. This manifests as reduced ATP synthesis and increased oligomycin-insensitive respiration (proton leak) [7].
  • Post-Translational Regulation: CypD activity is modulated by post-translational modifications (PTMs) like acetylation (Lys166) and phosphorylation (Ser42, Ser191). These PTMs influence its binding affinity for the OSCP and other targets, thereby modulating mPTP opening propensity [2] [3].

Table 1: Key Characteristics of CypD and mPTP Regulation

FeatureDescriptionFunctional Consequence
Primary LocationMitochondrial matrixDirect access to IMM components like F₁Fₒ ATP synthase
Core Regulatory RoleSensitizes mPTP to opening triggers (Ca²⁺, ROS)Lowers threshold for pore opening; promotes cell death under stress
Key Binding PartnerOSCP subunit of F₁Fₒ ATP synthaseUncouples ATP synthase; facilitates mPTP conformation
Critical ModulatorsMatrix Ca²⁺, ROS, CypD PTMs (Acetylation, Phosphorylation)Fine-tunes pore opening probability in response to cellular stress
Genetic/Pharmacologic InhibitionPpif⁻/⁻ mice; CypD inhibitors (e.g., CsA, C-9)Increased Ca²⁺ retention; resistance to swelling; preserved mitochondrial function

Pathophysiological Implications of CypD

Dysregulated CypD-mediated mPTP opening is a converging mechanism in numerous disorders characterized by mitochondrial failure:

  • Neurodegenerative Diseases:
  • Alzheimer’s Disease (AD): CypD levels are elevated in AD brains and transgenic AD mouse models. Critically, CypD directly binds amyloid-beta (Aβ), forming Aβ-CypD complexes in neuronal mitochondria. This interaction exacerbates mitochondrial dysfunction (reduced cytochrome c oxidase activity, ATP depletion) and sensitizes neurons to oxidative stress and calcium overload, accelerating synaptic loss and cognitive decline [1] [3] [7]. Genetic deletion of CypD protects AD mouse models from these deficits.
  • Parkinson’s Disease (PD) & Others: Increased CypD expression/activity contributes to dopaminergic neuron vulnerability in PD models. CypD is also implicated in Huntington’s disease (HD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS) via mPTP-driven neuronal loss [3] [5] [8].
  • Aging: Brain mitochondria from aging rodents exhibit increased CypD expression, enhanced CypD/OSCP interaction, and selective loss of OSCP protein. This triad drives age-dependent F₁Fₒ ATP synthase dysfunction (reduced activity, uncoupling), impaired oxidative phosphorylation (OXPHOS), elevated ROS, and diminished mitochondrial resilience. CypD depletion (Ppif⁻/⁻) mitigates these age-related mitochondrial deficits [7].
  • Metabolic & Ischemic Disorders: CypD-mediated mPTP opening plays a key role in pancreatic β-cell failure in diabetes, hepatocyte damage in liver diseases, and tissue injury following cardiac or cerebral ischemia-reperfusion (I/R) [5] [6] [10].

Table 2: CypD in Disease Pathogenesis

Disease CategorySpecific ConditionCypD/mPTP InvolvementConsequence
NeurodegenerationAlzheimer’s Disease (AD)↑ CypD expression; Aβ-CypD complex formation↓ CcO activity; ↓ ATP; ↑ mitochondrial swelling; neuronal stress
Parkinson’s Disease (PD)↑ mPTP susceptibilityDopaminergic neuron loss
Huntington’s Disease (HD)CypD-dependent mPTP openingStriatal neuron degeneration
AgingBrain Aging↑ CypD expression; ↑ CypD-OSCP binding; ↓ OSCP protein↓ ATP synthase activity; ↑ ROS; ↓ mitochondrial coupling
Metabolic DisordersDiabetes MellitusmPTP opening in β-cellsImpaired insulin secretion
Acute PancreatitisCalcium-induced mPTP openingAcinar cell death; inflammation
Ischemia-ReperfusionMyocardial Infarction / StrokePathological mPTP opening during reperfusionCardiomyocyte/neuron death; tissue infarction

Rationale for Targeting CypD in Disease Intervention

The compelling evidence for CypD’s pathogenic role establishes it as a high-value therapeutic target. However, developing effective inhibitors requires overcoming significant hurdles:

  • Limitations of Existing Inhibitors: Cyclosporine A (CsA) inhibits CypD’s PPIase activity and blocks mPTP opening. However, its clinical utility is severely hampered by:
  • Lack of Blood-Brain Barrier (BBB) Penetrance: Preventing use in neurodegenerative disorders [1].
  • Immunosuppressive Effects: Due to inhibition of cytosolic cyclophilin A (CypA) and calcineurin [1] [5].
  • Poor Selectivity: CsA inhibits multiple cyclophilins (CypA, B, C, D, etc.) leading to off-target effects [5] [9]. Non-immunosuppressive CsA analogs (e.g., NIM811, Debio-025) still lack brain penetrance and cyclophilin selectivity [1].
  • Therapeutic Potential of Selective Inhibition: Targeting CypD specifically offers a strategy to block pathological mPTP opening while preserving essential physiological functions of other cyclophilins and baseline mitochondrial function. Key goals include:
  • BBB Penetrance: Essential for treating CNS disorders.
  • High CypD Selectivity: Minimizing off-target cyclophilin inhibition.
  • CypD-Specific Mechanisms: Exploiting unique structural features of CypD, particularly the less conserved residues lining the S2 exo-site adjacent to the conserved PPIase active site [5] [9].
  • Emerging Strategies:
  • Small Molecule Design: Focus on compounds exploiting the CypD-specific S2 pocket for enhanced selectivity, as demonstrated by macrocyclic inhibitors identified via DNA-templated library screening [5] [9].
  • Computational Peptide Design: In silico approaches (e.g., Rosetta FlexPepDock) enable rational design of peptide inhibitors (e.g., WACLQ) targeting the CypD active site [4].
  • Transcriptional Regulation: Understanding pathways like BMP/Smad signaling, which represses PPIF transcription during differentiation, offers indirect strategies to modulate CypD levels [6].
  • CypD-Independent mPTP Inhibitors: Compounds like ER-000444793 inhibit pathological pore opening without interacting with CypD, providing alternative tools and mechanistic insights [10].

Table 3: CypD-Targeted Therapeutic Strategies

StrategyRepresentative AgentsMechanism of ActionKey Advantages/Challenges
Classical PPIase InhibitorsCyclosporine A (CsA)Binds CypD active site; inhibits PPIase activityProof-of-concept efficacy; >Lacks BBB penetrance; Immunosuppressive; Non-selective
Non-Immunosuppressive AnalogsNIM811, Debio-025Bind CypD; lack calcineurin inhibition>Avoid immunosuppression; >Lack BBB penetrance; Limited selectivity
Novel Small MoleculesCompound C-9Binds CypD (KD 149 nM); inhibits PPIase (IC₅₀ 1.49 µM)>BBB penetrant; Restores ATP/CcO in Aβ models; >Moderate selectivity
S2 Pocket-Exploiting MacrocyclesJO** Family Macrocycles (e.g., A26)Bind conserved active site + unique S2 exo-site>High potency (IC₅₀ ~10nM); >21->10,000 fold selectivity over other cyclophilins [5] [9]
Computationally Designed PeptidesWACLQ (IC₅₀ 0.28 mM)Block CypD active site>High specificity potential; >Lower affinity than small molecules
Transcriptional ModulatorsTargeting BMP/Smad pathwayRepresses PPIF (CypD) gene expression>Indirect modulation; >Potential for cell-type specific effects
CypD-Independent InhibitorsER-000444793Inhibits mPTP opening without CypD binding>Alternative mechanism; >Useful for probing pore composition

Properties

CAS Number

1572646-93-5

Product Name

CypD inhibitor C-9

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.56

InChI

InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29)

InChI Key

XYSDAMUFZPVEAY-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

CypD inhibitor C-9; CypD inhibitor C 9; CypD inhibitor C9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.